Product packaging for 2-Azaspiro[5.6]dodecane(Cat. No.:CAS No. 67952-12-9)

2-Azaspiro[5.6]dodecane

Cat. No.: B3278521
CAS No.: 67952-12-9
M. Wt: 167.29 g/mol
InChI Key: DHVGQBXWFXZJGH-UHFFFAOYSA-N
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Description

2-Azaspiro[5.6]dodecane (CAS 67952-12-9) is a spirocyclic amine compound with the molecular formula C₁₁H₂₁N and a molecular weight of 167.29 g/mol . This building block is characterized by its unique three-dimensional structure and conformational rigidity imparted by the spiro carbon atom . Such spirocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery because their rigid structure helps to pre-organize the molecule for binding, which can increase specificity and potency towards biological targets while also potentially improving metabolic stability and bioavailability . These properties make azaspiro compounds like this compound valuable privileged scaffolds in the synthesis of biologically active molecules and for the development of new therapeutic agents . The compound is supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N B3278521 2-Azaspiro[5.6]dodecane CAS No. 67952-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[5.6]dodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-4-7-11(6-3-1)8-5-9-12-10-11/h12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVGQBXWFXZJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Azaspiro 5.6 Dodecane and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Azaspiro[5.6]dodecane Core

A retrosynthetic analysis of the 2-azaspiro[5.6]dodecane core reveals several strategic disconnections. The primary challenge lies in the construction of the spirocenter, the quaternary carbon atom shared by the piperidine (B6355638) and cycloheptane (B1346806) rings. Key retrosynthetic strategies often involve the formation of one of the rings onto a pre-existing carbocyclic or heterocyclic precursor.

One common approach involves the disconnection of a carbon-nitrogen bond within the piperidine ring. This leads to precursors such as a functionalized cycloheptane bearing a side chain with a nitrogenous group. Subsequent intramolecular cyclization, for instance, through reductive amination or N-alkylation, would then form the desired piperidine ring and establish the spirocyclic junction.

Alternatively, a carbon-carbon bond disconnection within the piperidine ring can be envisioned. This might involve strategies like an intramolecular Michael addition or an aldol-type condensation to form the six-membered ring. Another powerful disconnection strategy is the cleavage of the bond adjacent to the spirocenter within the piperidine ring, which could point towards a Dieckmann condensation of a suitably substituted cycloheptyl diester.

A third approach could involve the simultaneous formation of both rings around a central atom or a pre-existing fragment. This might be achieved through cycloaddition reactions or multicomponent reactions where the spirocyclic core is assembled in a convergent manner. The choice of the specific disconnection and corresponding synthetic strategy will depend on the availability of starting materials, the desired substitution patterns on the final molecule, and the need for stereochemical control.

Established Synthetic Routes to Azaspiro[5.6]dodecane Scaffolds

While literature specifically detailing the synthesis of this compound is limited, established routes for analogous azaspirocycles, including isomers like 8-azaspiro[5.6]dodecane, provide a strong foundation for its construction.

Multi-Step Approaches for Core Structure Assembly

Multi-step syntheses are common for constructing complex cyclic systems like azaspiro[5.6]dodecanes. These approaches allow for the careful and controlled introduction of functional groups and stereocenters. A representative multi-step synthesis for a related 8-azaspiro[5.6]dodec-10-ene scaffold highlights a viable strategy that could be adapted. researchgate.net

The synthesis of a diastereomerically pure pyrrole (B145914) derivative based on the 8-azaspiro[5.6]dodec-10-ene scaffold commenced with the formation of an epoxide from commercially available starting materials. researchgate.net The epoxide ring was then opened with an azide (B81097) anion to introduce the nitrogen functionality. A subsequent "click reaction" with an alkyne yielded a 1,2,3-triazole derivative. researchgate.net Removal of a protecting group afforded a key amine intermediate, which was then coupled with various carboxylic acids to produce a library of final products. researchgate.net

StepReactionReagentsOutcome
1EpoxidationCommercially available reagentsEpoxide formation
2Epoxide Ring OpeningAzide anionIntroduction of azide
3Click Reaction1-ethynyl-4-fluorobenzene, CuSO₄·5H₂O, Na-ascorbateFormation of 1,2,3-triazole
4DeprotectionAcidic conditionsAmine hydrochloride
5CouplingCarboxylic acids, HBTU, DIPEAFinal pyrrole derivatives
This table outlines the key steps in the synthesis of 8-azaspiro[5.6]dodec-10-ene derivatives.

This multi-step approach demonstrates the feasibility of building the azaspiro[5.6]dodecane core through a sequence of well-established chemical transformations. The yields for the final coupling reactions were reported to be in the range of 70-85%. researchgate.net

Catalytic Multicomponent Reactions in Spirocycle Formation

The development of novel MCRs for the synthesis of spirocyclic compounds is an active area of research. These reactions often utilize transition metal catalysts or organocatalysts to facilitate the formation of multiple bonds in a cascade fashion. Such an approach could significantly shorten the synthetic route to this compound and its derivatives, making them more accessible for further studies.

Stereoselective and Asymmetric Synthesis of Azaspiro[5.6]dodecanes

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for molecules intended for biological applications. The spirocenter of this compound is a quaternary stereocenter, and its asymmetric synthesis presents a significant challenge.

Chiral Catalyst Applications (e.g., Chiral Phosphoric Acids)

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations. rsc.orgnih.gov These catalysts can act as bifunctional reagents, activating both the nucleophile and the electrophile to facilitate a highly stereocontrolled reaction. In the context of azaspirocycle synthesis, CPAs could be employed in key bond-forming reactions that establish the chiral spirocenter.

For example, an intramolecular aza-Friedel-Crafts reaction of a suitable precursor catalyzed by a chiral phosphoric acid could potentially lead to the enantioselective formation of the this compound core. The chiral environment created by the catalyst would direct the cyclization to favor one enantiomer over the other. While specific applications of CPAs to the synthesis of this compound have not been reported, their success in the asymmetric synthesis of other nitrogen-containing heterocycles suggests their potential utility in this area. rsc.org

Diastereoselective Transformations and Control of Spirocenter Stereochemistry

When a molecule contains one or more stereocenters in addition to the spirocenter, the control of diastereoselectivity becomes crucial. Diastereoselective transformations aim to selectively form one diastereomer over others. This can be achieved through various strategies, including substrate control, reagent control, and catalyst control.

In the synthesis of the 8-azaspiro[5.6]dodec-10-ene derivatives mentioned earlier, the stereochemistry of the final products was influenced by the stereochemistry of the starting materials and the reaction conditions. researchgate.net The synthesis was reported to yield diastereomerically pure compounds. researchgate.net

For the asymmetric synthesis of azaspirocycles, rhodium-catalyzed cyclopropanations of exocyclic olefins have been shown to be effective in establishing the spiro-cyclopropane moiety with high diastereo- and enantioselectivity. nih.gov For instance, the reaction of an N-tosyl-3-methylenepyrrolidine with an aryldiazoacetate in the presence of a chiral rhodium catalyst yielded the corresponding azaspiro[n.2]alkane with high enantioselectivity (98% ee) and good diastereoselectivity (7:1 d.r.). nih.gov

CatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
Rh₂(S-DOSP)₄1.2:1 to 2.4:170-86%
Rh₂(S-pPhTPCP)₄11:199%
This table shows the effect of different chiral rhodium catalysts on the diastereoselectivity and enantioselectivity of a cyclopropanation reaction to form an azaspirocycle. nih.gov

Advanced Cyclization Strategies in Azaspiro[5.6]dodecane Synthesis

Modern organic synthesis has produced a variety of powerful cyclization techniques. These methods are essential for efficiently constructing the intricate three-dimensional structures of azaspirocycles, including the this compound skeleton.

The intramolecular aza-Michael reaction (IMAMR) is a robust method for synthesizing nitrogen-containing heterocycles. rsc.org This reaction involves the addition of an amine nucleophile to an activated α,β-unsaturated carbonyl moiety within the same molecule, leading to cyclization. rsc.orgnih.gov The strategy is highly effective for creating nitrogen-substituted stereocenters, which are common features in natural alkaloids and other biologically active compounds. rsc.org

In the context of azaspirocycle synthesis, a suitably designed acyclic precursor containing both an amine and a Michael acceptor can be induced to cyclize. For the formation of a this compound derivative, the precursor would typically feature a cycloheptane ring bearing a side chain with an amine and an α,β-unsaturated ester or ketone. The nucleophilic attack of the amine on the activated double bond forges the piperidine ring, creating the spirocyclic junction. The reaction's success is often influenced by the choice of catalyst, with organocatalysts like Cinchona-derived primary amines and BINOL-derived phosphoric acids showing significant success in achieving high enantioselectivity. rsc.org A notable variation involves using N-sulfinyl imines, which act as both the nitrogen source and a chiral auxiliary to guide the stereochemical outcome. rsc.org

A specific example is the double asymmetric intramolecular aza-Michael reaction, which has been used to create the quinolizidine (B1214090) skeleton, demonstrating the power of this method in building complex fused and spiro-fused systems with excellent yield and diastereocontrol. wikipedia.org

Ring-closing metathesis (RCM) has become a cornerstone of modern synthetic chemistry for the formation of cyclic structures, including macrocycles and heterocycles. researchgate.netmdpi.com The reaction utilizes ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, to form a new double bond between two terminal alkene functionalities within a single molecule, releasing ethylene (B1197577) as a byproduct. psu.edu

For the synthesis of this compound derivatives, an acyclic precursor containing a nitrogen atom tethered to two alkenyl chains is required. One of these chains would originate from a cycloheptyl moiety at the desired spiro-position. The RCM reaction then facilitates the formation of the unsaturated piperidine ring (a tetrahydropyridine), which can be subsequently reduced to the final saturated heterocycle. A key challenge in RCM is managing the concentration of the substrate to favor the intramolecular cyclization over intermolecular dimerization. rsc.org This is often achieved by performing the reaction under high-dilution conditions. rsc.org The high functional group tolerance of RCM catalysts makes this a versatile approach applicable to complex molecules. researchgate.net

RCM ApplicationCatalyst TypeKey Feature
Macrocycle SynthesisRuthenium-CarbeneHigh functional group compatibility. researchgate.netpsu.edu
Azaspirocycle PrecursorsGrubbs or Hoveyda-GrubbsForms unsaturated heterocycle via C=C bond formation.
Process ChemistryHG-II derivativesOptimized for large-scale synthesis with low catalyst loading. psu.edursc.org

The tandem cationic aza-Cope rearrangement followed by a Mannich cyclization is a powerful cascade reaction for constructing complex nitrogen-containing ring systems from simple precursors. rsc.orgmdpi.com The aza-Cope rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of a nitrogen-containing 1,5-diene. When this rearrangement generates an iminium ion and an enol, a subsequent intramolecular Mannich reaction can occur, where the enol attacks the iminium ion to form a new carbon-carbon bond and a heterocyclic ring. rsc.org

This sequence provides a thermodynamically favorable pathway to the cyclized product, as the Mannich cyclization is typically irreversible. rsc.org To synthesize a spirocyclic system like this compound, the starting material would be designed such that the key enol and iminium ion intermediates are positioned to cyclize and form the spiro junction. This strategy has been famously employed in the stereocontrolled total synthesis of various complex alkaloids, showcasing its ability to rapidly build molecular complexity. researchgate.net Lewis acids are often used to catalyze the reaction, facilitating the formation of the initial iminium cation required for the rearrangement. mdpi.com

The 1,3-dipolar cycloaddition of nitrones with alkenes or alkynes is a classic method for constructing five-membered isoxazolidine (B1194047) rings. researchgate.net This reaction can be adapted to synthesize azaspirocycles. In one approach, a cycloalkanone (such as cycloheptanone) is converted into an exocyclic nitrone. This intermediate can then undergo an intermolecular [3+2] cycloaddition with a dipolarophile (an alkene). The resulting spiro-isoxazolidine can then be further transformed, for instance, by reductive cleavage of the N-O bond, to yield the desired 1,3-aminoalcohol derivative of the azaspirocycle. researchgate.net

Alternatively, an intramolecular nitrone dipolar cycloaddition offers a highly controlled route to fused and spirocyclic systems. In this variation, the nitrone and the alkene dipolarophile are tethered within the same molecule. The subsequent cycloaddition is highly influenced by the length and nature of the tether, which can control the regioselectivity of the ring formation. This methodology has been successfully applied to the synthesis of naturally occurring spirocyclic alkaloids, such as those in the histrionicotoxin (B1235042) family. The resulting polycyclic isoxazolidine serves as a key intermediate that can be elaborated into the final target molecule.

Nitrone Cycloaddition StrategyDescriptionIntermediateApplication
Intermolecular An exocyclic nitrone reacts with a separate alkene molecule.SpiroisoxazolidineFacile synthesis of 1-azaspirocycles.
Intramolecular A tethered nitrone and alkene react within the same molecule.Fused/Spiro-polycyclic isoxazolidineTotal synthesis of complex spirocyclic alkaloids.

Electrophilic halogenating agents, such as N-Bromosuccinimide (NBS), can initiate powerful cyclization cascades. In the synthesis of azaspirocycles, bromine-mediated cyclizations offer a route to create the spirocyclic core with concomitant introduction of a bromine atom, which can be useful for further functionalization.

A notable example is the use of an NBS-promoted semipinacol rearrangement to form a complex azaspirocyclic system. In a synthetic study toward the marine alkaloid halichlorine, researchers treated a precursor containing a cycloheptene (B1346976) ring fused to a piperidine with NBS. This induced a cascade reaction involving bromonium ion formation, followed by the migration of an alkyl group in a semipinacol-type rearrangement. The reaction successfully formed the azaspiro[5.6]dodecane core, installing a ketone and a bromine atom with specific stereochemistry. Although the resulting stereochemistry was not the one required for the natural product, the study demonstrated the viability of this strategy for constructing the core azaspirocycle skeleton.

A highly efficient and scalable approach for synthesizing 3D-shaped spirocyclic piperidines and azepanes, including the this compound scaffold, is the sequence of a Petasis reaction followed by a Grubbs-catalyzed ring-closing metathesis (RCM). This diversity-oriented synthesis (DOS)-like strategy allows for the construction of medicinally relevant building blocks on a multigram scale.

The sequence begins with the three-component Petasis reaction, which combines a cyclic ketone (e.g., cycloheptanone), an amine (like allylamine (B125299) or homoallylamine), and an organoboronic acid (such as allylboronic acid pinacol (B44631) ester). This step efficiently creates a quaternary carbon center—the future spiro-atom—and installs the necessary diene precursor for the subsequent RCM step. The resulting amino diene is then subjected to RCM using a Grubbs catalyst, which closes the second ring to form the spirocyclic system. This powerful sequence allows for significant structural diversity by varying the starting ketone and amine components.

StepReactionReagentsPurpose
1 Petasis ReactionCyclic ketone, allylamine, allylboronic acid esterForms a quaternary carbon and installs two alkene handles.
2 Ring-Closing Metathesis (RCM)Grubbs CatalystCyclizes the diene to form the spiro-heterocycle.

Optimization of Synthetic Protocols for Scalability and Efficiency

The development of scalable and efficient synthetic routes is a critical aspect of chemical research, particularly for compounds with potential applications in pharmaceuticals and materials science. For this compound and its derivatives, optimizing synthetic protocols involves a systematic investigation of reaction parameters to maximize yield, minimize reaction times, reduce costs, and ensure the process is amenable to large-scale production. While specific optimization data for this compound is not extensively detailed in the public domain, general principles of process optimization for the synthesis of analogous azaspirocyclic compounds can be applied. These principles often focus on catalyst selection, solvent effects, reaction concentration, and the development of continuous flow processes.

Detailed research findings from the synthesis of other spirocyclic amines and N-heterocycles provide valuable insights into potential optimization strategies. For instance, in the synthesis of spirocyclic tetrahydronaphthyridines, a modular, automated continuous flow system was developed, demonstrating the scalability of the process by achieving a gram-scale synthesis. nih.gov This approach highlights the potential for moving from traditional batch processing to more efficient continuous manufacturing for azaspirocycle production.

Another key area of optimization is the choice of catalyst and reaction conditions. In a one-step synthesis of saturated spirocyclic N-heterocycles using Stannyl Amine Protocol (SnAP) reagents, it was found that the solvent system played a crucial role in the reaction's success. acs.org The use of a higher proportion of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) was found to enhance the rate of cyclization, leading to improved yields. acs.org This demonstrates that careful selection of solvents based on their ability to stabilize intermediates or transition states can be a powerful tool for optimization.

The following data tables, derived from the synthesis of related spirocyclic compounds, illustrate how systematic optimization of reaction parameters can lead to significant improvements in efficiency.

Table 1: Optimization of Base Additive in the Synthesis of a Spirocyclic Indoline

This table shows the effect of different base additives on the yield of a spirocyclic indoline, demonstrating the importance of base selection in optimizing the reaction.

EntryBase AdditiveYield (%)
12-Chloropyridine90
22-Fluoropyridine90
32,6-Lutidine66
Data derived from the synthesis of a related spirocyclic indoline. mit.edu

Table 2: Catalyst Optimization for the Synthesis of a Tetraoxaspirododecane-diamine

This table illustrates the impact of different lanthanide catalysts on the yield of N,N′-bis(4-chlorophenyl)-7,8,11,12-tetraoxaspiro[5.6]dodecane-9,10-diamine, highlighting the critical role of the catalyst in this transformation.

EntryCatalystYield (%)
1Sm(NO₃)₃·6H₂O87
2La(NO₃)₃·6H₂O80
3TbCl₃·6H₂O73
4Ho(NO₃)₃·5H₂O60
5DyCl₃·6H₂O51
6NdCl₃·6H₂O50
7None10
Data from the synthesis of a related tetraoxaspirododecane-diamine. nih.gov

Table 3: Scalability Demonstration of a Spirocyclic Tetrahydronaphthyridine Synthesis in Continuous Flow

This table presents the results of a gram-scale synthesis of a spirocyclic tetrahydronaphthyridine using a continuous flow reactor, showcasing the potential for high-throughput production.

ParameterValue
Reactor Coil Volume5 mL
Amount Produced1.85 g
Yield87%
Productivity600 mg h⁻¹
Data from a modular, automated synthesis of a spirocyclic tetrahydronaphthyridine. nih.gov

Structural Elucidation and Conformational Analysis in Research

Advanced Spectroscopic Characterization Techniques

While specific data for 2-Azaspiro[5.6]dodecane is unavailable, the characterization of its derivatives in research provides a template for the types of analyses that would be required. For instance, studies on substituted 8-azaspiro[5.6]dodec-10-ene derivatives have utilized a suite of spectroscopic methods to confirm their structures. mdpi.compreprints.org

For derivatives of the azaspiro[5.6]dodecane scaffold, ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.compreprints.org In the case of more complex derivatives, such as ((1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride), detailed ¹H and ¹³C NMR data has been reported. mdpi.com For example, the olefinic protons in this derivative show signals in the range of 5.60–5.96 ppm, which would be absent in the saturated this compound. mdpi.com Similarly, the ¹³C NMR spectrum of this derivative shows characteristic signals for the double bond at 123.2 ppm and 131.2 ppm. mdpi.com For fluorinated derivatives, ¹⁹F NMR would be essential for characterizing the fluorine-containing moieties. preprints.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, have been instrumental in establishing the connectivity and spatial relationships between atoms in these complex structures. mdpi.com

Table 1: Representative ¹³C NMR Chemical Shifts for a Substituted 8-Azaspiro[5.6]dodec-10-ene Derivative

Carbon Atom Chemical Shift (ppm)
C-spiro 47.9
CH₂ (piperidine ring) 42.5, 46.0
CH₂ (cycloheptane ring) 19.6, 30.6, 32.0, 36.6
CH (substituted) 57.2, 76.7
C=C 123.2, 131.2

Data is for ((1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride) and is not representative of this compound. mdpi.com

HRMS is a critical technique for determining the precise molecular formula of a compound. For various synthesized pyrrole (B145914) derivatives of 8-azaspiro[5.6]dodec-10-ene, HRMS (ESI) has been used to confirm their calculated molecular weights to a high degree of accuracy, typically within a few parts per million. preprints.org This technique would be essential for confirming the molecular formula of this compound (C₁₁H₂₁N). chemscene.com

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, one would expect to see characteristic N-H stretching and bending vibrations, as well as C-H and C-N stretching frequencies. In more complex derivatives, such as those with hydroxyl and amino groups, the IR spectra show characteristic bands for these functionalities. For example, in a purine-substituted derivative, bands at 3304 and 3144 cm⁻¹ correspond to the amino group, and a band at 1689 cm⁻¹ is attributed to the OH group. mdpi.com

X-ray Crystallography for Definitive Molecular Structure and Absolute Stereochemistry

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. The crystal structures of several complex derivatives of 8-azaspiro[5.6]dodecane have been determined, providing precise information about their molecular geometry. mdpi.compreprints.org For instance, the X-ray structure of a pyrrole-substituted 8-azaspiro[5.6]dodec-10-ene derivative confirmed its molecular connectivity and stereochemistry. preprints.org This technique would be invaluable for the definitive structural elucidation of this compound, should a suitable crystal be obtained.

Conformational Preferences and Dynamics of the Spiro[5.6]dodecane System

The conformational analysis of spirocyclic systems can be complex due to the restricted rotation around the spiro center. The spiro[5.6]dodecane system, containing a six-membered piperidine (B6355638) ring and a seven-membered cycloheptane (B1346806) ring, would be expected to exhibit a range of possible conformations. Research on a tetraoxaspiro[5.6]dodecane derivative noted the conformational flexibility of the seven-membered ring, which resulted in broadened signals in the ¹H NMR spectrum. nih.gov However, a detailed conformational analysis, either experimental or computational, for the parent this compound or the unsubstituted spiro[5.6]dodecane is not available in the reviewed literature. Such an analysis would be necessary to understand the preferred spatial arrangement of the atoms and the energy barriers between different conformations.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Azaspiro[5.6]dodecane, methods like Density Functional Theory (DFT) would be employed to determine its optimized molecular geometry. These calculations would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's structure.

Furthermore, energetic properties such as the heat of formation, strain energy of the spirocyclic system, and ionization potential could be calculated. This information is crucial for assessing the molecule's stability and its potential for various chemical transformations. While general physicochemical properties for this compound are available, detailed quantum chemical energetic data from dedicated studies are not present in the reviewed literature.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₁NChemScene
Molecular Weight167.29 g/mol ChemScene
Topological Polar Surface Area (TPSA)12.03 ŲChemScene
LogP2.71ChemScene
Hydrogen Bond Donors1ChemScene
Hydrogen Bond Acceptors1ChemScene
Rotatable Bonds0ChemScene

Note: This table presents computationally predicted properties and not the results of specific quantum chemical calculations focused on energetics.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, theoretical studies could investigate various reactions, such as N-alkylation, acylation, or oxidation. By calculating the energies of reactants, transition states, intermediates, and products, researchers can determine the most likely reaction pathways and predict reaction kinetics.

Such studies would be invaluable for understanding the reactivity of the secondary amine within the spirocyclic framework and for designing synthetic routes to novel derivatives. However, no specific computational studies on the reaction mechanisms involving this compound have been identified in the public domain.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Given the prevalence of azaspirocyclic scaffolds in medicinal chemistry, molecular modeling and docking studies would be a critical area of investigation for this compound and its derivatives. These computational techniques are used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme.

By simulating the docking of this compound derivatives into the active site of a target, researchers could identify potential lead compounds for drug discovery. These studies provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. Despite the potential of this scaffold, there are no published molecular docking studies specifically featuring this compound in the reviewed literature.

Conformational Analysis and Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis of this compound would involve identifying the stable conformations of its six- and seven-membered rings. This can be achieved through systematic searches of the conformational space using computational methods.

Reactivity Predictions and Electronic Property Analysis

Computational methods can be used to predict the reactivity of a molecule and to analyze its electronic properties. For this compound, calculations of properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO) would provide valuable insights into its chemical behavior.

The molecular electrostatic potential map, for instance, would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Analysis of the HOMO-LUMO gap can provide information about the molecule's chemical reactivity and kinetic stability. As with the other areas of computational investigation, specific studies on the reactivity predictions and electronic properties of this compound are currently absent from the scientific literature.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Strategic Introduction of Diverse Substituents onto the Azaspiro[5.6]dodecane Scaffold

The introduction of varied functional groups onto the azaspiro[5.6]dodecane core is crucial for exploring its structure-activity relationships. A notable strategy involves a multi-step synthesis that allows for the late-stage introduction of diverse substituents, particularly on the nitrogen atom of the azacycloheptane ring. This approach enhances the potential for creating a library of compounds for academic screening. mdpi.comresearchgate.net

One documented synthetic pathway begins with commercially available reagents to produce a key epoxide intermediate. mdpi.com This epoxide undergoes a ring-opening reaction with an azide (B81097) anion to form an azide derivative. Following this, a "click reaction" (a copper-catalyzed azide-alkyne cycloaddition) with a substituted alkyne, such as 1-ethynyl-4-fluorobenzene, is employed to construct a 1,2,3-triazole ring. mdpi.comresearchgate.net After deprotection of the amine, this spirocyclic amine hydrochloride serves as a versatile intermediate. mdpi.com

The final diversification step is achieved through a coupling reaction between the amine intermediate and various carboxylic acids. mdpi.comresearchgate.net Using an activating agent like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate), a range of substituents, such as substituted pyrrole (B145914) moieties, can be attached via an amide bond. mdpi.com This method has been successfully used to synthesize a series of diastereomerically pure pyrrole derivatives based on the 8-azaspiro[5.6]dodec-10-ene scaffold, demonstrating a robust method for introducing chemical diversity. mdpi.comresearchgate.net

Table 1: Examples of Substituted Pyrrole Derivatives Synthesized from an 8-Azaspiro[5.6]dodec-10-ene Intermediate mdpi.com
CompoundSubstituent Introduced (via coupling with corresponding acid)Yield
Derivative 11-Methyl-1H-pyrrole-2-carbonyl70-85%
Derivative 21H-Pyrrole-2-carbonyl70-85%
Derivative 35-Oxo-1-phenyl-pyrrolidine-3-carbonyl70-85%
Derivative 41-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl70-85%

Regioselective and Stereoselective Functionalization at Nitrogen and Carbon Centers

Control over the site and spatial orientation of new functional groups is paramount in synthesizing specific, active molecules. For the azaspiro[5.6]dodecane scaffold, functionalization strategies have primarily focused on the nitrogen atom, which serves as a convenient and reactive handle for modification.

Regioselectivity: The nitrogen atom of the azacycloheptane ring is the most common site for regioselective functionalization. As described in the synthesis of pyrrole derivatives, the secondary amine of the spirocyclic core can be selectively acylated in the presence of various functional groups on the substituent. mdpi.com This N-functionalization is a highly predictable and efficient method for derivatization. While methods for direct C-H functionalization on heterocyclic compounds are a significant area of research, specific examples of regioselective C-H functionalization on the carbocyclic rings of the 2-azaspiro[5.6]dodecane scaffold are not extensively detailed in the available literature. nih.govmdpi.com

Stereoselectivity: The stereochemistry of azaspiro[5.6]dodecane derivatives can be controlled during the synthesis of the scaffold itself. In the pathway to create substituted pyrrole derivatives, the stereochemistry was established during the formation and subsequent ring-opening of an epoxide intermediate. mdpi.com The synthesis yielded diastereomerically pure products, indicating that the reactions proceeded with a high degree of stereocontrol. The specific stereochemistry of the final compounds was confirmed through techniques such as X-ray diffraction and by comparison with similar structures in the literature. mdpi.comresearchgate.net This highlights that stereoselectivity is often achieved by building upon a pre-formed, stereochemically defined scaffold.

Synthesis of Complex Polycyclic Amine Derivatives and Fused Systems

The rigid, three-dimensional nature of the azaspiro[5.6]dodecane scaffold makes it an excellent starting point for the synthesis of more complex, polycyclic molecules. These intricate structures can occupy unique regions of chemical space, making them of interest for drug discovery programs.

A prime example is the synthesis of derivatives that incorporate additional heterocyclic rings. The previously mentioned synthesis of pyrrole derivatives from an 8-azaspiro[5.6]dodec-10-ene intermediate results in a complex polycyclic system. mdpi.comresearchgate.net The final molecule contains three distinct ring systems: the spiro[5.6]dodecane core, a 1,2,3-triazole ring generated via a click reaction, and the terminal pyrrole moiety introduced through amide coupling. mdpi.com The resulting multi-ring structure is significantly more complex than the initial scaffold and features multiple points for potential hydrogen bonding and other interactions with biological targets.

While general methods exist for creating fused-ring systems, such as 5,6-fused 2-pyridones from cyclic β-keto esters, the specific application of these intramolecular cyclization strategies starting from a functionalized this compound is an area for further exploration. organic-chemistry.orgnih.gov The development of methods to fuse new rings directly onto the carbocyclic portions of the azaspiro[5.6]dodecane core would represent a significant advancement in creating novel polycyclic amine derivatives.

Heteroatom Substitution within the Spirocyclic Rings (e.g., Oxa-, Thia-azaspiro[5.6]dodecanes)

Replacing one or more carbon atoms within the spirocyclic rings with heteroatoms like oxygen (oxa-) or sulfur (thia-) is a powerful strategy to fine-tune the scaffold's properties. This modification can alter polarity, hydrogen bonding capacity, metabolic stability, and conformation, leading to improved pharmacological profiles. The synthesis of such analogues often requires bespoke synthetic routes.

Oxa-azaspiro Analogs: The synthesis of oxa-azaspiro compounds has been documented for related systems. For instance, the synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides demonstrates a viable approach. researchgate.net Furthermore, research into 8-azaspiro[5.6]dodecane derivatives was built upon prior work on 8-oxaspiro[5.6]dodecane, indicating that synthetic pathways for these oxygen-containing analogues are well-established. mdpi.comresearchgate.net

Thia-azaspiro Analogs: Several synthetic approaches have been developed for thia-azaspirocycles, which can be adapted for the [5.6]dodecane system.

One-Pot Thiazolidinone Formation: Novel 1-thia-4-azaspiro[4.4/5]alkan-3-ones have been synthesized in a one-pot reaction. This involves the interaction between a cyclidenehydrazinyl-quinoline and thioglycolic acid, which serves as both a reactant and a catalyst, to form a spiro-thiazolidinone derivative in high yields. nih.gov

From Keto Sulfones: Members of the 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide system were synthesized by reacting a keto sulfone with N-alkylaminoethanols. researchgate.net

Recyclization Reactions: An efficient synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene has been described. This compound can undergo further base-catalyzed recyclization to form other complex heterocyclic systems, demonstrating the utility of thia-azaspirocycles as synthetic intermediates. researchgate.netscite.ai

Applications of Azaspiro 5.6 Dodecane Scaffolds in Medicinal Chemistry Research

Rational Design Principles for Novel Chemical Entities Incorporating Spirocyclic Motifs

The incorporation of spirocyclic motifs like 2-azaspiro[5.6]dodecane into drug candidates is a deliberate strategy guided by several key principles of rational drug design. The rigid nature of the spirocyclic core reduces the conformational flexibility of a molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity.

Furthermore, the three-dimensional arrangement of substituents around a spirocyclic core allows for a more precise exploration of the chemical space within a target's binding pocket. This is a significant advantage over flat, aromatic systems, as it enables the optimization of interactions in all three dimensions, leading to improved potency and selectivity. The introduction of the nitrogen atom in the this compound scaffold provides an additional vector for chemical modification, allowing for the introduction of various substituents to fine-tune the molecule's physicochemical properties and biological activity.

A notable example of rational design involving a closely related scaffold is the synthesis of pyrrole (B145914) derivatives based on an 8-azaspiro[5.6]dodec-10-ene framework. mdpi.comresearchgate.net In this work, the azaspirocycle serves as a rigid core to which various functionalized pyrrole moieties are attached. The design rationale is based on the established biological activities of pyrrole-containing compounds, which include anticancer, antiviral, and anti-inflammatory properties. mdpi.com By tethering these pharmacophores to the spirocyclic scaffold, researchers aim to create novel molecules with enhanced biological profiles.

Mechanistic Investigations of Pharmacological Target Modulation

Understanding how chemical compounds interact with and modulate the function of biological targets is a cornerstone of medicinal chemistry. For derivatives of the this compound scaffold, mechanistic investigations are crucial to elucidate their therapeutic potential.

Receptor Binding Profiling and Ligand Affinity Studies (e.g., GABAAR, nicotinic acetylcholine (B1216132) receptors)

While specific binding data for this compound derivatives on GABAA or nicotinic acetylcholine receptors is not extensively available in the public domain, the structural motifs present in this scaffold suggest its potential for interaction with these targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a cationic center, a common feature in ligands for these ion channels. For instance, many known ligands for nicotinic acetylcholine receptors contain a basic nitrogen atom within a cyclic framework. nih.govmdpi.comnih.govsemanticscholar.orgmdpi.commdpi.com

The rigid conformation of the azaspiro[5.6]dodecane core could also play a role in subtype selectivity, a critical aspect in the development of safer and more effective drugs targeting these receptor families. Future research focusing on the synthesis and pharmacological evaluation of a library of this compound derivatives would be necessary to fully explore their potential as modulators of GABAA and nicotinic acetylcholine receptors.

Enzyme Inhibition Profiling (e.g., tyrosine kinases, ERK1/2, tubulin polymerization, hNNMT)

Recent studies have highlighted the potential of azaspirocyclic compounds as enzyme inhibitors.

Tyrosine Kinases: Research into azaspirooxindolinone derivatives has demonstrated their potential as inhibitors of Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), both of which are crucial in the immune system and implicated in certain cancers. chemrxiv.orgimtm.czchemrxiv.org In one study, a series of azaspirooxindolinone derivatives were synthesized and evaluated for their cytotoxic activity against cancer cell lines with and without ITK/BTK expression. Several compounds showed selective cytotoxicity, with compound 3d being a potent and selective ITK inhibitor. imtm.cz

Table 1: Cytotoxic Activity of Selected Azaspirooxindolinone Derivatives imtm.cz
CompoundJurkat (ITK-positive) IC50 (µM)Ramos (BTK-positive) IC50 (µM)
3a9.36> 50
3d3.583.06
3e10.85> 50
3f29.411.82
3g> 501.42
3j4.161.38

ERK1/2: Pyrrole-based protein kinase inhibitors, such as Ulixertinib, have been shown to have high potency and selectivity for ERK1/2. mdpi.com The synthesis of pyrrole derivatives attached to an 8-azaspiro[5.6]dodec-10-ene scaffold suggests a strategy to develop novel ERK1/2 inhibitors with potentially improved properties. mdpi.comresearchgate.net

Tubulin Polymerization: Certain pyrrole-based compounds are known to be strong inhibitors of tubulin polymerization and cancer cell growth. mdpi.com The incorporation of a spirocyclic scaffold could lead to novel tubulin inhibitors with enhanced activity or improved pharmacological profiles.

hNNMT: A study on 8-oxaspiro[5.6]dodecane derivatives, the oxygen-containing analog of the azaspiro[5.6]dodecane scaffold, revealed their potential as inhibitors of human nicotinamide (B372718) N-methyltransferase (hNNMT), an enzyme implicated in cancer and metabolic disorders. mdpi.comresearchgate.netchemrxiv.org This finding strongly suggests that the this compound core could also serve as a valuable scaffold for the development of novel hNNMT inhibitors.

Modulation of Key Cellular Pathways (e.g., apoptosis, inflammatory response)

The development of novel anticancer agents often involves the induction of apoptosis in cancer cells. Given that derivatives of the closely related 8-azaspiro[5.6]dodec-10-ene scaffold are being explored for their anticancer properties, it is plausible that these compounds may exert their effects through the modulation of apoptotic pathways. mdpi.comresearchgate.net

Similarly, the anti-inflammatory potential of pyrrole derivatives suggests that azaspiro[5.6]dodecane-based compounds could modulate key inflammatory pathways. mdpi.com Azaspiranes, a class of spirocyclic compounds, have been shown to possess potent anti-inflammatory and immunomodulatory activities through a novel mechanism that does not involve the inhibition of eicosanoid biosynthesis or NF-kappaB. imtm.cz

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

SAR studies are fundamental to the process of optimizing a lead compound into a clinical candidate. By systematically modifying the chemical structure and evaluating the impact on biological activity, medicinal chemists can identify key structural features required for potency and selectivity.

For the this compound scaffold, SAR studies would involve the synthesis and testing of a variety of derivatives with different substituents on both the nitrogen atom and the carbocyclic rings. For instance, in the case of the azaspirooxindolinone inhibitors of ITK and BTK, the nature of the substituent on the phenyl ring of the oxindole (B195798) moiety was found to be critical for activity and selectivity. imtm.cz

Table 2: SAR of Azaspirooxindolinone Derivatives on Ramos Cells (BTK-positive) imtm.cz
CompoundSubstitutionIC50 (µM)
I (parent)-H> 50
3f-CF31.82
3g-CN1.42
3h-OH> 50
3i-COOH> 50

The data in Table 2 indicates that electron-withdrawing groups like -CF3 and -CN at a specific position on the aromatic ring significantly enhance the cytotoxic activity against BTK-positive Ramos cells, while the introduction of hydroxyl or carboxylic acid groups leads to a loss of activity. imtm.cz

In the context of the pyrrole derivatives of the 8-azaspiro[5.6]dodec-10-ene scaffold, SAR studies would focus on varying the substituents on the pyrrole ring and the triazole moiety to optimize activity against specific targets like hNNMT or various kinases. mdpi.comresearchgate.net

Role in Fragment-Based Drug Discovery and Lead Generation Programs

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. Subsequently, these fragments are grown, linked, or optimized to generate more potent, drug-like molecules. The rigid, three-dimensional nature of the this compound scaffold makes it an attractive building block in FBDD campaigns.

The incorporation of the this compound motif into fragment libraries provides a means to explore chemical space that is often inaccessible with more traditional flat, aromatic structures. The defined exit vectors from the spirocyclic core allow for the controlled spatial orientation of functional groups, facilitating the probing of complex binding pockets within protein targets. While direct, published examples of a this compound fragment hit leading to a clinical candidate are not yet widespread, the principles of FBDD strongly support its potential.

In lead generation programs, moving from an initial "hit" to a viable "lead" compound is a critical phase. This process often involves enhancing potency, improving physicochemical properties, and addressing potential liabilities such as metabolic instability. The this compound scaffold can be strategically introduced during this stage to impart favorable characteristics. For instance, replacing a more flexible aliphatic or a simple heterocyclic moiety with this spirocyclic system can conformationally constrain a molecule, potentially leading to a more favorable entropic contribution to binding affinity. This rigidification can also reduce the number of possible conformations, leading to a more defined structure-activity relationship (SAR) and a clearer path for optimization.

Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism and scaffold hopping are cornerstone strategies in medicinal chemistry aimed at modifying known pharmacophores to improve drug-like properties, circumvent existing patents, or discover novel intellectual property. nih.gov The this compound core is being explored as a bioisosteric replacement for more common cyclic amines, such as piperidine (B6355638), and as a novel scaffold in hopping strategies.

The concept of using spirocyclic systems as bioisosteres for common ring systems is gaining traction. enamine.net For example, smaller azaspiro[3.3]heptane structures have been proposed as replacements for the piperidine ring to enhance solubility and reduce metabolic degradation. enamine.net Following this logic, the this compound scaffold offers a larger and more sterically demanding alternative that can be used to probe different regions of a binding site or to modulate physicochemical properties in a distinct manner. The introduction of this spirocycle can significantly alter the shape and lipophilicity of a molecule compared to a simple monocyclic amine, potentially leading to improved target engagement or a more desirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

Scaffold hopping involves replacing the central core of a known active molecule with a structurally distinct scaffold while retaining the original biological activity. This strategy is often employed to escape from undesirable chemical space or to generate novel chemical entities with improved properties. The this compound framework represents a viable option for scaffold hopping from compounds containing, for instance, a substituted cyclohexane (B81311) or a larger heterocyclic ring. Its unique topology can mimic the spatial arrangement of key functional groups of the original scaffold while introducing novelty and three-dimensionality. This approach has been successfully applied with other spirocyclic systems to improve the properties of biologically active precursors.

The table below summarizes the key attributes of the this compound scaffold in the context of these medicinal chemistry strategies.

Medicinal Chemistry StrategyApplication of this compound ScaffoldPotential Advantages
Fragment-Based Drug Discovery (FBDD) Incorporation into fragment libraries to explore 3D chemical space.Provides rigid core with defined exit vectors for probing complex binding sites.
Lead Generation Introduction to hit compounds to improve potency and physicochemical properties.Conformational restriction can enhance binding affinity and define SAR.
Bioisosteric Replacement Substitution for common cyclic amines like piperidine.Offers a larger, more sterically defined alternative to modulate molecular shape and properties.
Scaffold Hopping Replacement of existing core structures in active molecules.Introduces structural novelty and three-dimensionality, potentially leading to improved drug-like properties and new intellectual property.

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Synthetic Methodologies for Azaspiro[5.6]dodecanes

The pursuit of novel 2-azaspiro[5.6]dodecane derivatives is intrinsically linked to the development of innovative and sustainable synthetic methods. Traditional synthetic approaches often involve multi-step sequences with harsh reaction conditions, leading to significant waste generation. Future research is poised to address these limitations by embracing green chemistry principles.

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze key bond-forming reactions offers a highly selective and environmentally benign alternative to conventional chemical catalysts. nih.gov Enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the reliance on hazardous organic solvents. nih.gov The development of engineered enzymes could provide access to a diverse range of chiral this compound analogs with high enantiopurity.

Flow Chemistry: Continuous flow chemistry presents a promising platform for the safe, efficient, and scalable synthesis of azaspiro[5.6]dodecanes. uc.pt This technology allows for precise control over reaction parameters, leading to improved yields and purities. uc.pt The ability to handle hazardous reagents and intermediates in a closed system enhances the safety profile of synthetic processes. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single step. The development of novel MCRs that can efficiently assemble the this compound core would significantly streamline the synthesis of compound libraries for biological screening.

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. rsc.org This technology could be harnessed to develop novel cyclization strategies for the synthesis of the this compound ring system.

Advanced Computational Design and Virtual Screening of Novel Azaspiro[5.6]dodecane Analogues

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. mdpi.com The application of these techniques to the this compound scaffold can accelerate the identification of promising drug candidates and guide synthetic efforts.

Future research in this area will likely focus on:

Pharmacophore Modeling and Virtual Screening: By identifying the key chemical features required for biological activity, pharmacophore models can be used to virtually screen large compound libraries for potential hits containing the this compound scaffold. nih.govnih.gov This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Molecular Docking: This technique predicts the binding orientation of a ligand within the active site of a target protein. Molecular docking studies can be used to prioritize this compound derivatives with the highest predicted binding affinity and to understand the key molecular interactions that govern binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel this compound analogs and to identify the structural features that are most important for activity.

Expanding the Scope of Biological Target Interactions and Phenotypic Screening

While the this compound scaffold holds significant promise, a comprehensive understanding of its potential biological targets is still in its infancy. Future research will aim to expand the scope of biological investigations to uncover new therapeutic applications.

Key strategies will include:

Target-Based Screening: Screening libraries of this compound derivatives against a wide range of biological targets, such as enzymes and receptors, will be crucial for identifying new lead compounds.

Phenotypic Screening: This approach involves screening compounds for their effects on cellular or organismal phenotypes, without prior knowledge of the molecular target. nih.govlifechemicals.comnih.gov Phenotypic screening can uncover novel biological activities and mechanisms of action for this compound derivatives that would be missed by target-based approaches. nih.govlifechemicals.comnih.gov

Chemogenomic Approaches: Integrating chemical screening data with genomic and proteomic data can help to identify the molecular targets of bioactive this compound compounds and to elucidate their mechanisms of action.

Integration with High-Throughput Synthesis and Combinatorial Chemistry for Library Generation

To fully explore the chemical space around the this compound scaffold, the development of high-throughput synthesis and combinatorial chemistry strategies is essential. nih.govfortunejournals.com These technologies enable the rapid generation of large and diverse libraries of compounds for biological screening. researchgate.netnih.govchemrxiv.orgchemrxiv.org

Future directions in this area include:

Parallel Synthesis: This technique allows for the simultaneous synthesis of multiple compounds in a spatially addressed format, such as a 96-well plate. spirochem.com Parallel synthesis can be used to rapidly generate focused libraries of this compound analogs for structure-activity relationship studies. spirochem.com

Split-and-Pool Synthesis: This powerful combinatorial chemistry technique can be used to generate vast libraries of compounds on solid support. The "one-bead-one-compound" format of these libraries is well-suited for high-throughput screening.

DNA-Encoded Libraries (DELs): DEL technology involves the synthesis of large libraries of compounds where each molecule is attached to a unique DNA barcode. rsc.orgnih.govresearchgate.net This allows for the screening of billions of compounds simultaneously against a biological target. rsc.orgnih.govresearchgate.net The development of DNA-compatible reactions for the synthesis of the this compound scaffold would enable its incorporation into DELs for hit discovery. rsc.orgberkeley.edu

Applications in Chemical Biology and the Development of Molecular Probes

Beyond their potential as therapeutic agents, this compound derivatives can also serve as valuable tools for chemical biology research. The development of molecular probes based on this scaffold can help to elucidate the function of biological targets and to validate their role in disease. nih.gov

Future research in this area will focus on:

Affinity-Based Probes: These probes are designed to bind specifically to a target protein and can be used to isolate and identify the target from complex biological mixtures. The this compound scaffold can be functionalized with reactive groups or reporter tags to create affinity-based probes.

Fluorescent Probes: By incorporating a fluorescent dye into the this compound scaffold, it is possible to create probes that can be used to visualize the localization and dynamics of a target protein in living cells.

Photoaffinity Probes: These probes contain a photoreactive group that can be activated by light to form a covalent bond with the target protein. Photoaffinity probes are powerful tools for identifying the binding site of a ligand on its target.

The continued exploration of these future research avenues will undoubtedly unlock the full potential of the this compound scaffold, leading to the discovery of novel therapeutic agents and powerful chemical biology tools.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2-Azaspiro[5.6]dodecane, and how can reaction parameters be optimized?

The synthesis of this compound typically involves spirocyclization reactions, such as intramolecular ring closure of N-allyl precursors under catalytic conditions. Key parameters include temperature, catalyst type (e.g., Pd-based catalysts), and solvent polarity. To optimize yields, the Taguchi method can be applied to systematically evaluate factors like reaction time, catalyst-to-substrate ratio, and co-catalyst concentration. Statistical tools like ANOVA help identify significant variables . For example, reports achieving 99% purity for spiro[5.6]dodecane derivatives through controlled reaction conditions and post-synthesis purification .

Basic: How is the spirocyclic structure of this compound confirmed experimentally?

Structural confirmation relies on multimodal spectroscopic and computational techniques :

  • Nuclear Magnetic Resonance (NMR) : Distinct splitting patterns in 1^1H and 13^{13}C NMR spectra reveal spirojunction-induced symmetry breaking.
  • Mass Spectrometry (MS) : High-resolution MS matches the molecular formula (e.g., C10_{10}H19_{19}NO) and collision cross-section predictions (e.g., 143.4 Ų for [M+H]+ adducts) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the spirocyclic core .

Advanced: What strategies resolve contradictions in reported synthetic yields or purity levels for this compound?

Discrepancies often arise from variations in catalyst activity, solvent purity, or analytical validation. To address this:

  • Reproducibility Checks : Replicate reactions under identical conditions (e.g., catalyst batch, temperature control).
  • Analytical Validation : Use orthogonal methods (e.g., GC-MS with dodecane overlay for quantification and HPLC with standardized calibration curves).
  • Statistical Analysis : Apply ANOVA to isolate significant variables, as demonstrated in Taguchi-designed experiments .

Advanced: How are collision cross-section (CCS) values utilized in characterizing this compound derivatives?

CCS values, predicted via ion mobility-mass spectrometry (IM-MS), distinguish structural isomers and validate synthetic products. For instance, provides CCS data for a related diazaspiro compound (143.4 Ų for [M+H]+), enabling rapid structural comparison . Experimental CCS values are cross-referenced with computational predictions (e.g., Density Functional Theory) to confirm accuracy .

Advanced: What mechanistic insights exist for the ring-closure step in this compound synthesis?

The ring-closure mechanism often proceeds via transition-state stabilization of allyl intermediates. highlights that N-prenyl derivatives with methyl groups favor spirocyclization due to reduced steric hindrance, as shown through ab initio calculations . Kinetic studies using deuterated analogs can further elucidate rate-determining steps .

Basic: What analytical challenges arise in quantifying this compound in complex mixtures?

Challenges include:

  • Matrix Interference : Co-eluting compounds in GC-MS or HPLC require advanced separation techniques (e.g., tandem columns).
  • Detection Limits : Low-abundance species necessitate sensitive detectors (e.g., Q-TOF-MS).
  • Quantification Standards : Use isotopically labeled internal standards (e.g., 13^{13}C analogs) to improve accuracy, as described in .

Advanced: How can this compound serve as a scaffold for drug discovery?

The spirocyclic core enhances rigidity and selectivity in binding to biological targets. While direct studies on this compound are limited, and suggest that analogous azaspiro compounds act as enzyme inhibitors or receptor modulators due to their constrained geometry . Rational drug design involves functionalizing the core with pharmacophores while maintaining metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.